Disinomenine is a morphinan alkaloid derived from the plant Sinomenium acutum, which has been studied for its potential therapeutic effects. This compound is structurally related to sinomenine, another well-known alkaloid with anti-inflammatory and immunosuppressive properties. Disinomenine has garnered attention in scientific research for its unique structural features and biological activities.
Disinomenine is extracted from Sinomenium acutum, a climbing plant native to East Asia. The plant has been traditionally used in Chinese medicine for treating various ailments, particularly rheumatic diseases. Recent studies have focused on the chemical constituents of this plant, including disinomenine and its derivatives, to better understand their pharmacological properties .
Disinomenine belongs to the class of compounds known as morphinan alkaloids. These compounds are characterized by a specific tetracyclic structure that includes a benzene ring fused to a piperidine ring. Morphinan alkaloids are known for their analgesic and anti-inflammatory effects, making them significant in pharmacology .
The synthesis of disinomenine typically involves several steps, including extraction from natural sources and chemical modifications. Various synthetic routes have been explored to produce disinomenine and its derivatives, often utilizing starting materials such as sinomenine or other related alkaloids.
The molecular structure of disinomenine can be described by its chemical formula . It features multiple functional groups that contribute to its biological activity. The compound's structure is characterized by a complex arrangement of carbon, hydrogen, oxygen, and nitrogen atoms.
Disinomenine undergoes various chemical reactions that are pivotal in its synthesis and modification. Key reactions include:
The reactions often require specific conditions such as temperature control and the presence of catalysts to achieve desired yields and purity levels. For example, reactions involving diazomethane have been utilized for methylation processes .
Disinomenine exhibits its biological effects primarily through modulation of inflammatory pathways and immune responses. The compound interacts with various receptors and enzymes involved in these processes.
Research indicates that disinomenine may inhibit nitric oxide production in activated macrophages, suggesting a potential mechanism for its anti-inflammatory effects . Additionally, studies have shown that it may influence cytokine production and cell signaling pathways relevant to immune function.
Relevant analyses using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide insights into the purity and structural integrity of disinomenine .
Disinomenine has potential applications in pharmacology due to its observed anti-inflammatory and immunosuppressive properties. Research continues to explore its effectiveness in treating conditions such as rheumatoid arthritis and other autoimmune disorders . Additionally, it serves as a valuable lead compound for developing new therapeutic agents aimed at modulating immune responses.
Disinomenine (C₁₉H₂₁NO₄), an N-demethylated alkaloid, represents a critical metabolite in the biotransformation pathway of sinomenine—the principal bioactive compound derived from Sinomenium acutum. This morphinan alkaloid has garnered significant research attention due to its structural relationship with sinomenine and its potential implications for the bioactivity modulation of the parent compound. As a biotransformation product, disinomenine serves as a key molecular entity for understanding the metabolic fate of sinomenine-based therapeutics. Its study bridges ethnopharmacological knowledge and modern pharmacology, offering insights into how traditional medicinal compounds undergo metabolic processing in vivo to potentially influence therapeutic outcomes. Research on disinomenine encompasses phytochemistry, metabolic biology, and analytical chemistry, positioning it as a compound of multidisciplinary scientific interest [5] [7].
Sinomenium acutum (Menispermaceae) is a woody climbing vine indigenous to East Asia, thriving predominantly in China, Japan, and Taiwan. The plant is characterized by its twisting stems, heart-shaped leaves, and small reddish flowers. For over two millennia, its dried stems—known as "Qing Feng Teng" in Traditional Chinese Medicine (TCM)—have been employed as a primary botanical remedy for rheumatism, arthritis, and inflammatory disorders. The therapeutic reputation of S. acutum is intrinsically linked to its rich benzylisoquinoline alkaloid (BIA) profile, with sinomenine constituting up to 1.8% of the dry stem mass. Ethnopharmacological records document its traditional preparation as decoctions or alcohol-based tinctures, facilitating the extraction of alkaloids responsible for its observed anti-arthritic and analgesic effects. Modern pharmacological studies confirm that the plant's efficacy stems from a synergistic interplay of multiple alkaloids, with disinomenine emerging as a significant metabolite during the biotransformation of orally administered sinomenine [5] [7].
Table 1: Key Alkaloid Classes in Sinomenium acutum
Alkaloid Class | Representative Compounds | Relative Abundance |
---|---|---|
Morphinans | Sinomenine, Disinomenine | High (Dominant) |
Aporphines | Magnoflorine | Moderate |
Protoberberines | Corydalmine, Scoulerine | Low to Moderate |
Benzylisoquinolines | (S)-Norcoclaurine | Low |
Disinomenine's identification emerged indirectly through twentieth-century phytochemical investigations focused on sinomenine. Initial isolation of sinomenine occurred in the 1920s by Japanese researcher Ishiwari, who characterized it as a morphinan alkaloid structurally analogous to—yet pharmacologically distinct from—morphine. The discovery of disinomenine followed decades later as analytical techniques advanced, particularly chromatography and mass spectrometry. Disinomenine was identified as a major mammalian metabolite of sinomenine through in vitro hepatic microsomal studies and in vivo pharmacokinetic analyses in the 1990s. Chemically, disinomenine is classified as a tertiary amine alkaloid within the morphinan subgroup of BIAs. Its core structure comprises a pentacyclic ring system: four fused rings forming the morphinan backbone and a fifth aromatic ring. The defining structural distinction from sinomenine is the absence of the N-methyl group (–CH₃), resulting in a secondary amine functionality. This N-demethylation confers altered physicochemical properties, including increased polarity (logP reduction of ~0.8 units) and enhanced solubility in aqueous environments compared to sinomenine [5] [7].
Disinomenine is principally formed via hepatic cytochrome P450 (CYP)-mediated N-demethylation of sinomenine, constituting a Phase I metabolic reaction. This biotransformation is predominantly catalyzed by the CYP3A4 isoenzyme in humans, with minor contributions from CYP2C19 and CYP2D6. The reaction involves oxidative cleavage of sinomenine’s tertiary amine group (–NCH₃), yielding disinomenine (–NH) and formaldehyde (HCHO) as co-products. Pharmacokinetic studies in mammals reveal that disinomenine exhibits a plasma concentration profile that parallels—yet lags behind—that of sinomenine, peaking 60-90 minutes post-administration. Its formation accounts for approximately 15-22% of the administered sinomenine dose. Crucially, disinomenine undergoes further conjugation via Phase II metabolism, primarily glucuronidation at its phenolic hydroxyl group, forming the water-soluble disinomenine-O-glucuronide, which facilitates renal excretion. The metabolic pathway positions disinomenine as both an end-product and an intermediate metabolite, contributing to the complex pharmacokinetics of sinomenine-based therapies. Analytical identification of disinomenine employs LC-MS/MS techniques, utilizing transitions of m/z 328.2 → 181.1 for quantification in biological matrices [5].
Table 2: Key Metabolic Transformations of Sinomenine Yielding Disinomenine
Biotransformation Step | Enzyme System | Site of Metabolism | Primary Metabolite | Secondary Reactions |
---|---|---|---|---|
N-Demethylation | CYP3A4/CYP2C19 | Liver | Disinomenine | None |
O-Glucuronidation | UGT1A9/UGT2B7 | Liver/Kidney | Disinomenine glucuronide | Biliary/Renal excretion |
7,8-Dehydrogenation | CYP2D6 | Liver | Unknown intermediates | Further oxidation to quinones |
Note: Disinomenine serves as both a terminal metabolite (excreted as glucuronide) and a potential substrate for minor oxidative pathways.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1